molecular formula C8H10N2O3S B13725862 (R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide

(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B13725862
M. Wt: 214.24 g/mol
InChI Key: UPACMCCGVLHVHM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, ®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential bioactivity. Studies have explored its use as a scaffold for drug development, particularly in designing molecules that can interact with specific biological targets. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound is investigated for its potential use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

(4R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide

InChI

InChI=1S/C8H10N2O3S/c1-6-4-10-14(11,12)8-2-3-9-5-7(8)13-6/h2-3,5-6,10H,4H2,1H3/t6-/m1/s1

InChI Key

UPACMCCGVLHVHM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)C2=C(O1)C=NC=C2

Canonical SMILES

CC1CNS(=O)(=O)C2=C(O1)C=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.